2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of immunomodulators, which are used to regulate the immune system.
Preparation Methods
The synthesis of 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide involves multiple steps, including the reaction of N-butyl-N-methylsulfamoyl chloride with 4-aminobenzoic acid to form an intermediate. This intermediate is then reacted with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and immune regulation.
Medicine: It has been developed as a small molecule drug for the treatment of various diseases, particularly those involving the immune system.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors involved in immune responses. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
N-butylbenzamide: Known for its use in various chemical reactions and as a building block in organic synthesis.
N-methylthiophene-3-carboxamide: Another compound with similar structural features and applications.
N-tert-butyl amides: These compounds are used in the synthesis of drugs and other biologically active molecules.
2-{4-[butyl(methyl)sulfamoyl]benzamido}-4,5-dimethylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-5-6-11-22(4)28(25,26)15-9-7-14(8-10-15)18(24)21-19-16(17(20)23)12(2)13(3)27-19/h7-10H,5-6,11H2,1-4H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMYAEKKDTUXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.